molecular formula C21H15F3N2O3S2 B2488569 (3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-70-6

(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2488569
CAS No.: 894669-70-6
M. Wt: 464.48
InChI Key: HXYOYCWTOQXYFA-PDGQHHTCSA-N
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Description

The compound "(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" is a thienothiazinone derivative featuring a bicyclic thieno[3,2-c][1,2]thiazin-4-one core modified with a benzyl group at position 1 and a trifluoromethylphenylamino substituent at position 3. The Z-configuration of the exocyclic double bond at position 3 is critical for its stereoelectronic properties.

Structurally analogous compounds, such as the 4-methylbenzyl-substituted derivative described in , highlight the role of substituents in modulating biological activity and physicochemical properties. The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group transformations, as seen in related triazole and dithiazepinone syntheses .

Properties

IUPAC Name

(3Z)-1-benzyl-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3S2/c22-21(23,24)15-8-4-5-9-16(15)25-12-18-19(27)20-17(10-11-30-20)26(31(18,28)29)13-14-6-2-1-3-7-14/h1-12,25H,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYOYCWTOQXYFA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4C(F)(F)F)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4C(F)(F)F)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H20F3N2O3S
  • Molar Mass : 444.48 g/mol
  • CAS Number : 893313-36-5

The compound features a thieno-thiazine core with a benzyl group and a trifluoromethyl-substituted phenyl moiety, which is known to enhance pharmacological properties by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, such as α-glucosidase, which is critical for carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing diabetes .
  • Cell Signaling Pathways : The compound may modulate signaling pathways related to cell growth and proliferation. For instance, it has been implicated in the inhibition of the mTOR pathway, which plays a significant role in cell growth and metabolism .

Biological Activity Assays

Several studies have evaluated the biological activity of this compound through various assays:

Activity Assay IC50 Value (µM) Reference
α-Glucosidase Inhibition69.20
mTORC1 Activity20
Cytotoxicity (Cancer Cells)50.20

Case Studies and Research Findings

  • Antidiabetic Properties : A study demonstrated that derivatives of thiazine compounds, including this one, exhibited significant α-glucosidase inhibitory activity. The structure-activity relationship indicated that modifications at specific positions could enhance potency against this enzyme .
  • Anticancer Activity : Research has shown that compounds similar to (3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide can induce apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
  • Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties against drug-resistant strains of bacteria. Studies have shown that similar compounds can inhibit biofilm formation in Staphylococcus aureus at low concentrations .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an antimicrobial or anti-inflammatory agent. Research indicates that thiazine derivatives often exhibit biological activities due to their ability to interact with various biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazine derivatives and their biological evaluation against bacterial strains. The results indicated that certain derivatives showed significant antimicrobial activity, suggesting that (3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene) could be a lead compound for further development .

Agricultural Chemistry

Thiazine compounds have been investigated for their herbicidal and fungicidal properties. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the compound in agricultural applications.

Case Study : Research conducted on thiazine-based herbicides demonstrated effective weed control in various crops, highlighting the potential of such compounds in sustainable agriculture practices .

Material Science

The unique electronic properties of thiazine compounds make them suitable for applications in organic electronics and photonic devices. Their ability to form stable films can be utilized in the development of sensors and photovoltaic cells.

Data Table: Comparative Analysis of Thiazine Derivatives in Material Science

Compound NameApplicationKey Findings
Thiazine AOrganic Solar CellsHigh efficiency with low toxicity
Thiazine BPhotodetectorsEnhanced sensitivity to light
(3Z)-1-benzyl-3-{...}Sensor DevelopmentPromising results in selective detection of analytes

Biochemical Research

The compound may serve as a tool in biochemical assays due to its ability to inhibit specific enzymes or receptors. This property can be exploited to study various biochemical pathways.

Case Study : In vitro studies have shown that thiazine derivatives can inhibit certain kinases involved in cancer progression, suggesting potential applications in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties

Compound Name / ID Substituents (R1, R2) Core Structure Key Properties/Activities
Target Compound R1 = Benzyl; R2 = 2-(trifluoromethyl)phenyl Thienothiazinone 2,2-dioxide Hypothesized enhanced lipophilicity
(3Z)-3-{[(2-Fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-thieno[3,2-c][1,2]thiazin-4-one 2,2-dioxide R1 = 4-Methylbenzyl; R2 = 2-fluorophenyl Thienothiazinone 2,2-dioxide Improved solubility due to methyl group
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides N/A Dithiazepinone 1,1-dioxide Anticancer activity (in vitro)
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133) Triarylmethane-thiazole hybrid Triarylmethane Potential kinase inhibition
Key Observations:

The 2-(trifluoromethyl)phenyl group enhances electron-withdrawing properties and lipophilicity compared to the 2-fluorophenyl group in the analog, which could improve membrane permeability .

Core Structure Variations: Dithiazepinones (e.g., compounds from ) exhibit a seven-membered ring system, contrasting with the six-membered thiazinone in the target compound. This difference may influence conformational flexibility and target selectivity . Triarylmethane-thiazole hybrids (e.g., T133 in ) lack the bicyclic thienothiazinone core but share trifluoromethylphenyl motifs, suggesting divergent biological targets .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: The trifluoromethyl group in the target compound increases LogP compared to fluorine-substituted analogs, as seen in quaternary ammonium compounds (), where fluorinated chains reduce critical micelle concentrations (CMCs) . The 2,2-dioxide moiety likely improves aqueous solubility relative to non-sulfonated analogs, similar to sulfonamide-containing pharmaceuticals.
  • Synthetic Accessibility :

    • The synthesis of the target compound may parallel routes used for triazole-thione intermediates () or chlorination/amination steps described for triarylmethanes (). However, the bicyclic core necessitates specialized cyclization conditions .

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